molecular formula C19H24N2O3 B14607853 1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- CAS No. 59209-62-0

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-

Cat. No.: B14607853
CAS No.: 59209-62-0
M. Wt: 328.4 g/mol
InChI Key: GQQACVABDQXPCN-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves the reaction of piperidine derivatives with indane-based compounds. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidineacetamide derivatives: Compounds with similar structures but different substituents.

    Indane-based compounds: Molecules containing the indane moiety with various functional groups.

Uniqueness

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of the piperidine and indane moieties, which may confer distinct chemical and biological properties.

Conclusion

1-Piperidineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a versatile compound with significant potential in various fields of research and industry. Further studies and detailed literature reviews are essential to fully understand its properties and applications.

Properties

CAS No.

59209-62-0

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H24N2O3/c1-3-19(17(23)14-9-5-6-10-15(14)18(19)24)20(2)16(22)13-21-11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

GQQACVABDQXPCN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN3CCCCC3

Origin of Product

United States

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